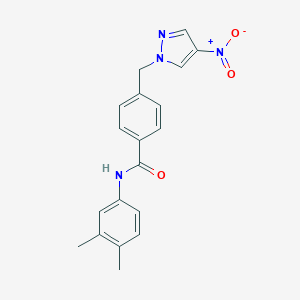![molecular formula C19H23N7O3 B213930 1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. It has been found to inhibit the activity of topoisomerase II, a protein that is involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It has also been found to inhibit the activity of certain enzymes that are involved in the synthesis of cell walls in microorganisms, leading to their death.
Biochemical and Physiological Effects:
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth and proliferation of various microorganisms, leading to their death. It has been found to have low toxicity and high selectivity towards cancer cells and microorganisms, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. Its low toxicity and high selectivity towards cancer cells and microorganisms make it a promising candidate for further research. However, its synthesis method is complex and requires several steps, making it difficult and time-consuming to produce. Its stability and solubility properties also need to be further optimized for its potential use in drug development.
Future Directions
There are several future directions for the research and development of 1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide. Further studies are needed to optimize its synthesis method and to improve its stability and solubility properties. Its potential use in the treatment of cancer and infectious diseases needs to be further explored, and its efficacy and safety need to be tested in preclinical and clinical studies. Its potential use as a diagnostic tool for cancer and infectious diseases also needs to be further explored. Overall, the research and development of 1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide hold great promise for the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with 1-(2-aminoethyl)-1H-benzimidazole in the presence of piperidine and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various areas of scientific research. It has been found to have anticancer properties and has been studied for its potential use in the treatment of cancer. It has also been found to have antimicrobial and antifungal properties and has been studied for its potential use in the treatment of various infectious diseases.
properties
Product Name |
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C19H23N7O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23N7O3/c1-23-17(16(13-20-23)26(28)29)18(27)22-19-21-14-7-3-4-8-15(14)25(19)12-11-24-9-5-2-6-10-24/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,21,22,27) |
InChI Key |
XIFTYBQVFSMFPY-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4 |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)


![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)
![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)

![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)